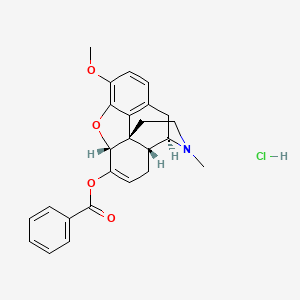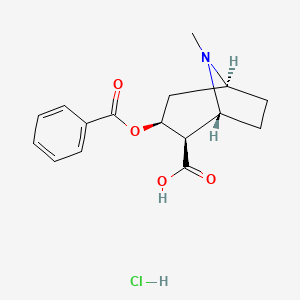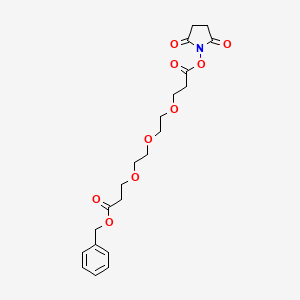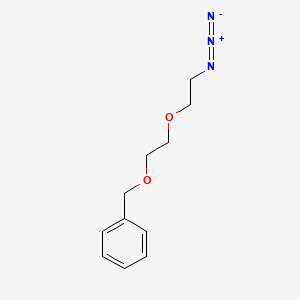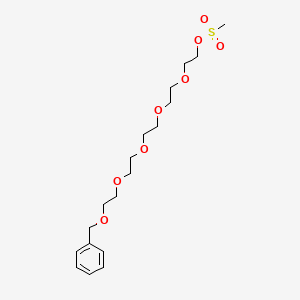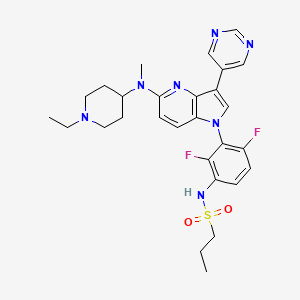
BI-882370
描述
BI-882370 是一种高效且选择性的 RAF 激酶抑制剂,它与 BRAF 激酶的 DFG-out(非活性)构象结合。 它已显示出在抑制人 BRAF 突变黑色素瘤细胞增殖方面具有显著疗效,并已被研究用于治疗包括黑色素瘤和结直肠癌在内的多种癌症 .
科学研究应用
BI-882370 具有广泛的科学研究应用,包括:
化学: 它用作工具化合物来研究 RAF 激酶通路及其在细胞信号传导中的作用。
生物学: 该化合物用于研究 RAF 激酶抑制在各种细胞系中的生物学效应。
医学: this compound 正在研究其在治疗具有 BRAF 突变的癌症(如黑色素瘤和结直肠癌)中的潜在治疗应用。
作用机制
BI-882370 通过与其非活性(DFG-out)构象中 BRAF 激酶的 ATP 结合位点结合来发挥其作用。这种结合会抑制 BRAF 的激酶活性,从而抑制下游信号通路,例如 MAPK/ERK 通路。 这种抑制导致 BRAF 突变癌细胞的增殖减少和凋亡诱导 .
生化分析
Biochemical Properties
BI-882370 plays a significant role in biochemical reactions, particularly in the MAPK/ERK signaling pathway . It interacts with the BRAF kinase, a serine/threonine kinase that regulates cellular functions including survival and proliferation . This compound inhibits the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases with IC50s of 0.4, 0.8, and 0.6 nM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib . Wild-type cells are not affected at 1,000 nmol/L . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This binding interaction results in the inhibition of the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound developed within 3 weeks in A375 melanoma-bearing mice initially treated with vemurafenib . When this compound was combined with trametinib, more pronounced regressions were observed, and resistance was not observed during 5 weeks of second-line therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be efficacious in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas when administered orally at 25 mg/kg twice daily . It showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway . This pathway transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions .
准备方法
BI-882370 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联。该化合物通过一系列反应合成,包括吡咯并[3,2-b]吡啶的形成及其用各种取代基进行官能化。 工业生产方法包括优化这些合成路线,以实现高产率和高纯度 .
化学反应分析
BI-882370 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
取代: this compound 可以进行取代反应,其中特定取代基被其他官能团取代。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用试剂和特定条件 .
相似化合物的比较
BI-882370 在其非活性构象中对 BRAF 激酶的高效性和选择性方面是独一无二的。类似的化合物包括:
维罗非尼布: 另一种 BRAF 抑制剂,但 this compound 在临床前研究中显示出更高的效力。
达拉菲尼布: 一种 BRAF 抑制剂,其结合模式与 this compound 不同。
这些比较突出了 this compound 在其结合模式和治疗潜力方面的独特性。
属性
IUPAC Name |
N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJACXAFHXBVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392429-79-6 | |
| Record name | XP-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XP-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




